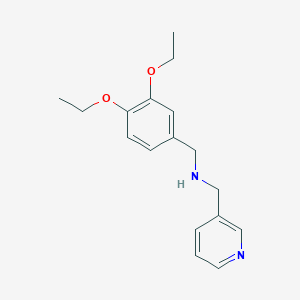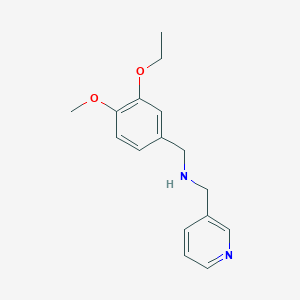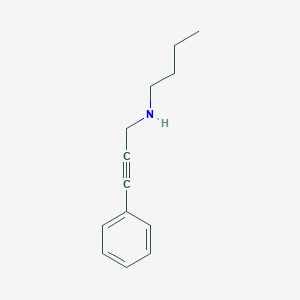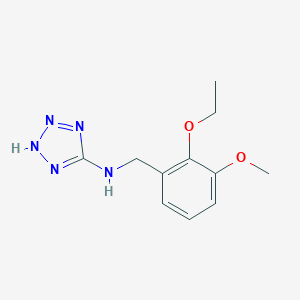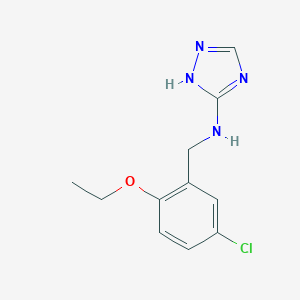![molecular formula C22H22FN5OS B494777 ({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B494777.png)
({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyl group, a fluorobenzyl ether, and a tetraazole moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, including the formation of the naphthyl ether and the introduction of the tetraazole group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyl oxides, while substitution reactions could introduce new functional groups, altering the compound’s chemical behavior.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be explored for its biological activity, including potential therapeutic effects.
Medicine: Research could investigate its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound’s unique properties could make it useful in materials science and industrial chemistry applications.
Mechanism of Action
The mechanism by which ({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorobenzyl group.
tert-Butyl carbamate: Used in various synthetic applications, featuring a carbamate group.
Uniqueness
({2-[(2-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE stands out due to its combination of a naphthyl group, a fluorobenzyl ether, and a tetraazole moiety
Properties
Molecular Formula |
C22H22FN5OS |
|---|---|
Molecular Weight |
423.5g/mol |
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C22H22FN5OS/c1-28-22(25-26-27-28)30-13-12-24-14-19-18-8-4-2-6-16(18)10-11-21(19)29-15-17-7-3-5-9-20(17)23/h2-11,24H,12-15H2,1H3 |
InChI Key |
NYPYSZABGFCOPZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4F |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-(3-pyridinylmethyl)amine](/img/structure/B494694.png)
![1-{3-[(2-chlorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B494699.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B494700.png)
![2-{2-Chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B494702.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-ethoxypropyl)amine](/img/structure/B494703.png)
![N-[3-(benzyloxy)benzyl]-3-ethoxypropan-1-amine](/img/structure/B494704.png)
![1-[(2-Chloro-6-fluorobenzyl)amino]propan-2-ol](/img/structure/B494705.png)
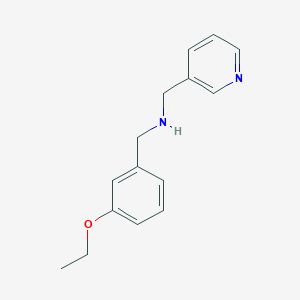
![2-(2-Chloro-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494712.png)
